molecular formula C9H12BClO3 B578695 2-Chloro-3-propoxyphenylboronic acid CAS No. 1256345-51-3

2-Chloro-3-propoxyphenylboronic acid

Cat. No. B578695
M. Wt: 214.452
InChI Key: GPEDIOJOGFVJCU-UHFFFAOYSA-N
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Description

2-Chloro-3-propoxyphenylboronic acid is a heterocyclic organic compound . It has a molecular formula of C9H12BClO3 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of boronic acids and their esters, like 2-Chloro-3-propoxyphenylboronic acid, often involves the Suzuki–Miyaura coupling . This is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters is a key step in the synthesis process .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-propoxyphenylboronic acid is represented by the formula C9H12BClO3 . The InChI code for this compound is 1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7 (9 (8)11)10 (12)13/h3-5,12-13H,2,6H2,1H3 .


Chemical Reactions Analysis

Boronic acids and their esters, including 2-Chloro-3-propoxyphenylboronic acid, are highly valuable building blocks in organic synthesis . They can undergo a variety of transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Overview of Research Trends

The research on 2,4-D herbicide toxicity, closely related to chlorophenoxyacetic acids, provides insights into the characteristics of toxicity and mutagenicity of such compounds. Studies are focused on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).

Crystallization and Polymorphism

Research on 2,6-Dimethoxyphenylboronic acid, a compound structurally related to 2-Chloro-3-propoxyphenylboronic acid, has explored its crystallization behavior. This includes the impact of surfactants on crystallization outcomes and stabilization of metastable polymorphs, which is significant for understanding the properties and applications of phenylboronic acids in various scientific domains (Semjonova & Be̅rziņš, 2022).

Electrochemical Degradation Studies

The electrochemical degradation of chloromethylphenoxy herbicides, similar in structure to 2-Chloro-3-propoxyphenylboronic acid, has been studied extensively. This research provides insights into the degradation processes, efficiency, and mechanisms involved, relevant for understanding the environmental fate and treatment of such compounds (Boye et al., 2006).

Analysis of Herbicide Residues

Methods for quantifying chlorophenoxy acid herbicides, related to 2-Chloro-3-propoxyphenylboronic acid, in environmental samples have been developed. This research is crucial for monitoring and managing the environmental impact of these herbicides (Wintersteiger, Goger, & Krautgartner, 1999).

Drug Delivery Research

The decoration of nanoparticles with phenylboronic acid, akin to 2-Chloro-3-propoxyphenylboronic acid, has been explored for tumor-targeted drug delivery. This research demonstrates the potential of boronic acid-modified nanoparticles in enhancing tumor accumulation and antitumor effect (Wang et al., 2016).

Synthesis and Catalysis

Studies on the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters, related to 2-Chloro-3-propoxyphenylboronic acid, have shown significant advancements. This research is relevant for the synthesis of various functionalized aryl- and alkenyl-carboxylic acids, demonstrating the versatility of boronic esters in organic synthesis (Ukai, Aoki, Takaya, & Iwasawa, 2006).

properties

IUPAC Name

(2-chloro-3-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEDIOJOGFVJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681523
Record name (2-Chloro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-propoxyphenylboronic acid

CAS RN

1256345-51-3
Record name (2-Chloro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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